molecular formula C18H19NO2 B2689691 N-(4-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide CAS No. 1023519-28-9

N-(4-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide

Cat. No.: B2689691
CAS No.: 1023519-28-9
M. Wt: 281.355
InChI Key: NDTMHELOORPJRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(4-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide” is an amide derivative, which contains a cyclopentane ring, a phenyl group, and a 4-hydroxyphenyl group .


Molecular Structure Analysis

The molecular structure analysis would require experimental data such as X-ray crystallography or NMR spectroscopy . Unfortunately, without specific data for this compound, a detailed analysis isn’t possible.

Mechanism of Action

Target of Action

N-(4-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide, also known as N-(4-HYDROXYPHENYL)(PHENYLCYCLOPENTYL)FORMAMIDE, has been reported to inhibit the growth of several human cancer cell lines It is suggested that its action might be both retinoid-receptor-dependent and retinoid-receptor-independent .

Mode of Action

N-(4-HYDROXYPHENYL)(PHENYLCYCLOPENTYL)FORMAMIDE interacts with its targets by inhibiting cell growth through the induction of apoptosis . This effect is strikingly different from that of vitamin A . Unlike tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, N-(4-HYDROXYPHENYL)(PHENYLCYCLOPENTYL)FORMAMIDE induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .

Biochemical Pathways

It is suggested that this compound induces cell death in a number of tumor cell types, activating multiple mechanisms depending on dose and cell type . It is also suggested that N-(4-HYDROXYPHENYL)(PHENYLCYCLOPENTYL)FORMAMIDE causes lysosomal membrane permeabilization and cytosolic relocation of cathepsin D .

Pharmacokinetics

It is known that fenretinide, a compound with a similar structure, accumulates preferentially in fatty tissue such as the breast, which may contribute to its effectiveness against breast cancer .

Result of Action

The molecular and cellular effects of N-(4-HYDROXYPHENYL)(PHENYLCYCLOPENTYL)FORMAMIDE’s action involve the induction of apoptosis in cancer cells . This compound causes lysosomal membrane permeabilization and cytosolic relocation of cathepsin D . The antioxidant N-acetylcysteine attenuates cathepsin D relocation into the cytosol, suggesting that lysosomal destabilization is dependent on elevation of reactive oxygen species and precedes mitochondrial dysfunction .

Action Environment

It is known that various factors can influence the breakdown of similar compounds in the environment . These factors include the presence of other non-targeted organic pollutants, the harsh environment of natural wastewater, biotic and abiotic variables, molecular characteristics and microbial diversity, other physicochemical qualities of soil, redox potential, and pH .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical, chemical, and biological properties . It’s important to handle all chemicals with appropriate safety precautions.

Future Directions

The future research directions would depend on the potential applications of this compound . If it shows promising biological activity, it could be further studied for potential therapeutic uses.

Properties

IUPAC Name

N-(4-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c20-16-10-8-15(9-11-16)19-17(21)18(12-4-5-13-18)14-6-2-1-3-7-14/h1-3,6-11,20H,4-5,12-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTMHELOORPJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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